molecular formula C20H18N2O5S2 B2915178 (E)-ethyl 4-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoate CAS No. 682783-67-1

(E)-ethyl 4-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoate

Cat. No.: B2915178
CAS No.: 682783-67-1
M. Wt: 430.49
InChI Key: MWIPLEZCCYUUBD-FOWTUZBSSA-N
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Description

(E)-ethyl 4-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoate is a complex organic compound featuring a furan ring, a thioxothiazolidinone moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoate typically involves a multi-step process:

    Formation of the Thioxothiazolidinone Core: This step involves the reaction of a thioamide with a carbonyl compound to form the thioxothiazolidinone ring. Common reagents include thiourea and α-haloketones under basic conditions.

    Aldol Condensation: The furan-2-carbaldehyde undergoes aldol condensation with the thioxothiazolidinone derivative to introduce the furan-2-ylmethylene group.

    Amidation: The resulting intermediate is then reacted with 4-aminobenzoic acid to form the amide linkage.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The carbonyl groups in the thioxothiazolidinone and ester moieties can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Furanones, oxidized thioxothiazolidinone derivatives.

    Reduction: Alcohol derivatives of the ester and amide groups.

    Substitution: Amide or ester derivatives with substituted nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, (E)-ethyl 4-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The thioxothiazolidinone moiety is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases. Its ability to modulate biological pathways makes it a promising lead compound.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (E)-ethyl 4-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxothiazolidinone ring can form covalent bonds with active site residues, inhibiting enzyme activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core but differ in their substituents and overall structure.

    Furan Derivatives: Compounds with furan rings but lacking the thioxothiazolidinone moiety.

    Amide Esters: Compounds with similar ester and amide functionalities but different core structures.

Uniqueness

(E)-ethyl 4-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoate is unique due to the combination of its furan, thioxothiazolidinone, and ester groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-[3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S2/c1-2-26-19(25)13-5-7-14(8-6-13)21-17(23)9-10-22-18(24)16(29-20(22)28)12-15-4-3-11-27-15/h3-8,11-12H,2,9-10H2,1H3,(H,21,23)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIPLEZCCYUUBD-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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